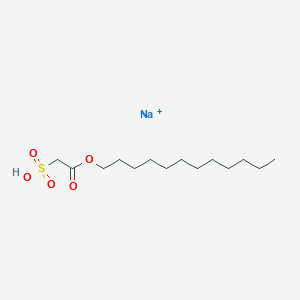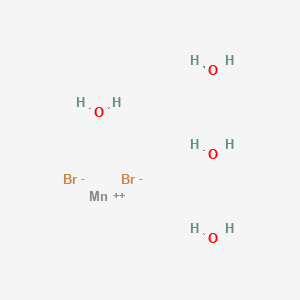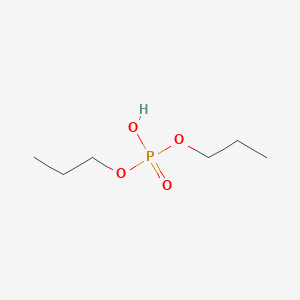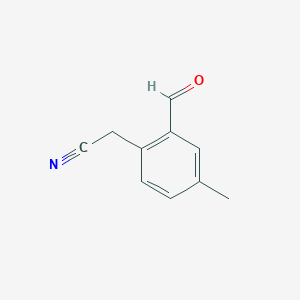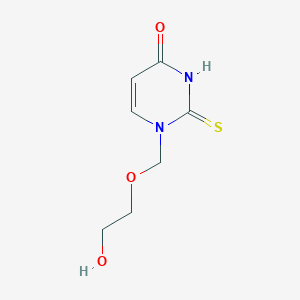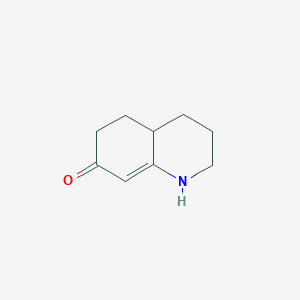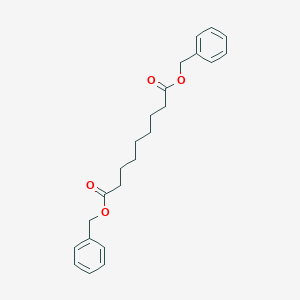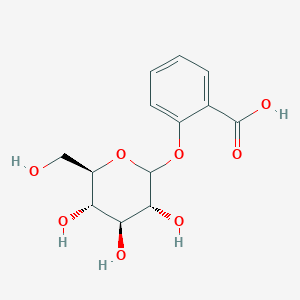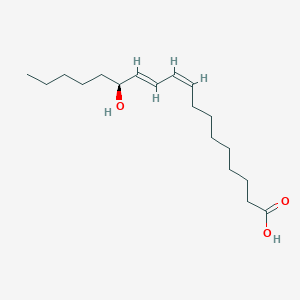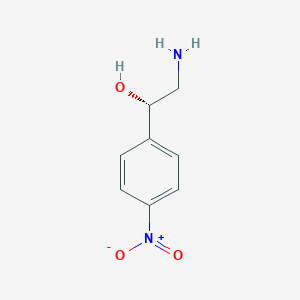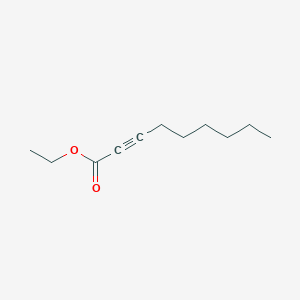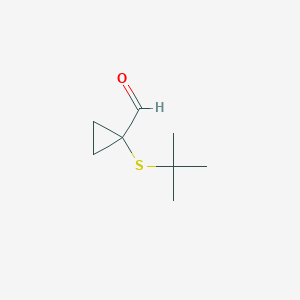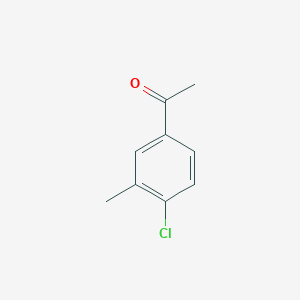
1-(4-Chloro-3-methylphenyl)ethanone
Descripción general
Descripción
The compound 1-(4-Chloro-3-methylphenyl)ethanone is a chlorinated aromatic ketone with potential applications in various fields, including pharmaceuticals and materials science. The presence of the chloro and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of chlorinated aromatic ketones often involves chlorination reactions or the use of chlorinated reagents. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, other related compounds have been synthesized through various methods, such as a one-pot reaction , or a multi-step procedure starting from related chlorophenyl ketones .
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents. The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT . These studies reveal the geometry, electronic distribution, and potential reactive sites of the molecules.
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including condensation and heterocyclization. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of isoflavones and other heterocycles . These reactions are influenced by the electronic properties of the molecules, which can be understood through HOMO-LUMO analysis and molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones, such as melting points, solubility, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule. Computational studies, including Mulliken population analysis and MEP, provide insights into the charge distribution and potential sites for nucleophilic and electrophilic attacks . The crystal packing and hydrogen bonding patterns can also influence the physical properties, as seen in the crystal structure presentations of related compounds .
Relevant Case Studies
Case studies of chlorinated aromatic ketones often involve their potential biological activities. For example, molecular docking studies suggest that some of these compounds might exhibit inhibitory activity against proteins like kinesin spindle protein (KSP) and triosephosphate isomerase (TPII), indicating potential applications as anti-cancer agents . The synthesis and characterization of these compounds, along with their biological evaluations, are crucial for developing new therapeutic agents.
Aplicaciones Científicas De Investigación
Chemical Compound Synthesis
1-(4-Chloro-3-methylphenyl)ethanone is a versatile compound used in the synthesis of various chemicals. For instance, it has been involved in the creation of novel compounds like 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, a new derivative identified in the stem bark of Lamprothamnus zanguebaricus (Khan, Rutaihwa, & Mhehe, 2003). Similarly, it has been used in a one-pot synthesis method for creating aminobenzo[b]thiophenes (Androsov et al., 2010).
Biological and Pharmaceutical Research
This compound plays a significant role in biological and pharmaceutical research. For example, it's used in the synthesis of benzyl phenyl ketone derivatives, which exhibit potential as 5-hLOX inhibitors and possess antibacterial and antiproliferative properties (Vásquez-Martínez et al., 2019). It's also been used in the development of chloroquinoline derivatives, with applications in antioxidant and anti-diabetic treatments (Murugavel et al., 2017).
Antimicrobial Applications
The compound has been involved in synthesizing antimicrobial agents. For instance, a study synthesized derivatives of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, revealing excellent antimicrobial activities due to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Material Science and Chemical Engineering
In material science and chemical engineering, the compound's derivatives are utilized for various applications. For instance, ultrasonic studies of binary mixtures involving 1-(4-chloro-phenyl)-ethanone provide insights into the nature of binary interactions in these mixtures (Tangeda and Nallani, 2005). Moreover, its derivatives have been studied as corrosion inhibitors for mild steel in corrosive environments, demonstrating high inhibition efficiency (Jawad et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGZLJCLDWTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343860 | |
| Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenyl)ethanone | |
CAS RN |
37074-39-8 | |
| Record name | 1-(4-Chloro-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37074-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-3'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



